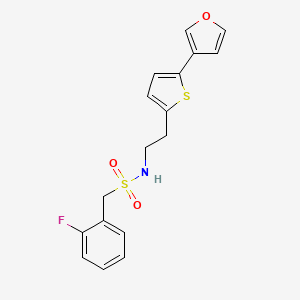

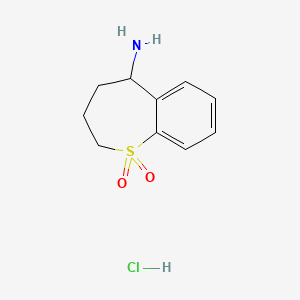

5-(3-chloro-2-thienyl)-1-(phenylsulfonyl)-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

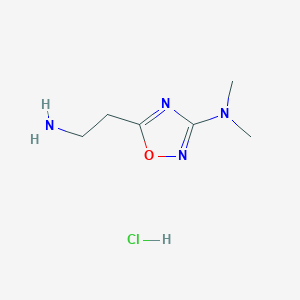

The compound 5-(3-chloro-2-thienyl)-1-(phenylsulfonyl)-1H-pyrazole is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of a thiophene and a phenylsulfonyl group in the compound suggests potential for unique chemical properties and biological activities.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the cyclization of hydrazines with 1,3-diketones or their equivalents. In the case of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, the synthesis was achieved through a condensation/cyclization reaction of (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one with (3-chlorophenyl)hydrazine hydrochloride in the presence of hydrochloric acid under reflux conditions in methyl alcohol . This method could be adapted for the synthesis of 5-(3-chloro-2-thienyl)-1-(phenylsulfonyl)-1H-pyrazole by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR and IR, as well as X-ray crystallography. For instance, the structure of 5-(5-bromo-2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline was characterized using 1H NMR, 13C NMR, IR, and X-ray diffraction studies . These techniques would similarly be applied to determine the molecular structure of 5-(3-chloro-2-thienyl)-1-(phenylsulfonyl)-1H-pyrazole, ensuring the correct identification of its functional groups and overall conformation.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive sites, such as the nitrogen atoms and the substituents on the pyrazole ring. The reactivity can be influenced by the nature of the substituents, as seen in the series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, where the presence of an electron-withdrawing chlorine atom affected the antidepressant activity . The chemical reactivity of 5-(3-chloro-2-thienyl)-1-(phenylsulfonyl)-1H-pyrazole would be explored through reactions such as electrophilic substitution, nucleophilic addition, or complexation with metals, depending on the research interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, including solubility, melting point, and stability, are crucial for their practical applications. These properties are often determined experimentally and can be predicted using computational methods. The IR spectrum can provide information about the functional groups present, as seen in the study of 5-(5-bromo-2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline, where specific absorptions were identified for different types of C-H and C=C bonds . The physical and chemical properties of 5-(3-chloro-2-thienyl)-1-(phenylsulfonyl)-1H-pyrazole would be similarly analyzed to understand its behavior in different environments and its potential for further chemical modifications.

科学的研究の応用

Synthesis and Characterization

Novel Catalysts for Synthesis of Pyrazole Derivatives : A study introduced 1,3,5-Tris(hydrogensulfato) benzene as a new and efficient catalyst for the synthesis of pyrazole derivatives, highlighting advantages such as excellent yields, simple procedures, and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).

Synthetic Routes to Heteroaromatics : Research described the synthesis of pharmaceutically important heteroaromatics, including pyrazoles, from precursors that can be easily synthesized from methyl phenyl sulfone (Yokoyama et al., 1984).

Chemical Reactions and Applications

Antimicrobial and Antiglaucoma Activities : A study on the synthesis and bioactivities of some new 1H-pyrazole derivatives containing an aryl sulfonate moiety demonstrated potential anti-inflammatory and antimicrobial activities (Kendre et al., 2013).

Heterocyclic β-Enaminonitriles Synthesis : The synthesis of polyfunctionally substituted 5-phenylsulfonylthiophenes and their fused derivatives from phenylsulfonylacetophenones was reported, showcasing the versatility of these compounds in synthesizing complex heterocyclic structures (Sherif & Hussein, 1997).

特性

IUPAC Name |

1-(benzenesulfonyl)-5-(3-chlorothiophen-2-yl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S2/c14-11-7-9-19-13(11)12-6-8-15-16(12)20(17,18)10-4-2-1-3-5-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMHOLCZQBOLGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC=N2)C3=C(C=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-chloro-2-thienyl)-1-(phenylsulfonyl)-1H-pyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[3-(Trifluoromethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2518333.png)

![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2518336.png)

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2518344.png)

![3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518345.png)

![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine](/img/structure/B2518346.png)

![cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine](/img/structure/B2518348.png)